Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate
Description
Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused thiadiazole-pyrimidine core with a trifluoromethyl (CF₃) group at position 2 and an ester moiety at position 3. Its structural complexity and electron-withdrawing CF₃ substituent make it a candidate for diverse applications, including medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O3S/c1-2-18-6(17)4-3-5(16)13-8-15(4)14-7(19-8)9(10,11)12/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKKSABMYSEKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C2N1N=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate can be achieved through a one-pot three-component reaction. This method involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of a catalyst such as p-toluene sulfonic acid (PTSA) in acetonitrile . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, can be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of thiadiazole derivatives, including ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate, as anticancer agents:
- Cytotoxic Properties : Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown enhanced activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines when evaluated using the MTT assay .
- Mechanism of Action : The anticancer activity of these compounds is often linked to their ability to inhibit specific kinases involved in cancer progression. For example, one study demonstrated that certain derivatives induce cell cycle arrest by inhibiting ERK1/2 kinase activity .
- In Vivo Studies : In vivo testing has shown that some thiadiazole derivatives can significantly reduce tumor growth in animal models. A notable study reported that a series of synthesized compounds led to a marked decrease in tumor size after 14 days of treatment in Ehrlich Ascites Carcinoma models .
Table 1: Summary of Anticancer Activity Studies
| Study Year | Compound Tested | Cancer Cell Lines | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|---|
| 2011 | Thiadiazole Derivative A | EAC | Not specified | Tumor growth inhibition |
| 2013 | Thiadiazole with Trifluoromethyl | PC3, MCF7, SKNMC | Not specified | ERK1/2 inhibition |
| 2016 | New Series of Thiadiazoles | HL-60, SK-OV-3 | 19.5 | Cytotoxic effects |
This table summarizes significant findings from various studies that illustrate the compound's potential as an anticancer agent.
Other Potential Applications
Beyond its anticancer properties, this compound may hold promise in other therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that thiadiazole derivatives possess antimicrobial properties that could be explored for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some research indicates potential anti-inflammatory activities associated with thiadiazole compounds, warranting further investigation into their use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s key structural differentiator is the CF₃ group at position 2, which contrasts with analogs bearing alternative substituents:
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- ClogP Trends : CF₃ increases lipophilicity compared to SCH₃ and simpler thiazolo analogs, influencing bioavailability .
Biological Activity
Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 293.22 g/mol. The compound features a thiadiazole ring fused with a pyrimidine structure, contributing to its unique chemical properties and biological activities.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives:
- Cytotoxicity Studies : this compound has been tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer). In vitro assays demonstrated significant antiproliferative effects with IC50 values ranging from 23.2 µM to 49.9 µM, indicating promising activity against these cancer types .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with the compound led to an increase in subG1 phase cells, indicative of apoptosis . Additionally, it was found to inhibit key signaling pathways involved in cell proliferation and survival, such as ERK1/2 kinase pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 23.2 | Induces apoptosis |
| A549 | 49.9 | Cell cycle arrest |
| SKOV3 | 26.6 | Inhibition of ERK1/2 kinase |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Antifungal Properties : The compound has shown efficacy against phytopathogenic fungi, suggesting potential applications in agriculture as a fungicide . This broad-spectrum antifungal activity is attributed to its ability to disrupt fungal cell membranes.
- Bactericidal Effects : Preliminary studies indicate that the compound exhibits bactericidal effects against certain strains of bacteria. This dual action enhances its utility in both medical and agricultural fields.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In Vivo Studies : In mouse models bearing solid tumors treated with this compound, there was a significant reduction in tumor mass (up to 26.6%) after administration . These findings underscore the potential for clinical applications in cancer therapy.
- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects associated with high-dose chemotherapy .
Q & A
Basic: What are the most reliable synthetic routes for Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate?
The synthesis typically involves multi-step protocols or one-pot multicomponent reactions (MCRs) . A common approach starts with 5-amino-1,3,4-thiadiazole derivatives reacting with ethyl acetoacetate or ethyl cyanoacetate under acidic conditions (e.g., polyphosphoric acid) to form the fused thiadiazolopyrimidine core . Advanced methods use microwave irradiation or ultrasound-assisted synthesis to enhance reaction efficiency. For example, Zhao et al. achieved 90–97% yields of similar derivatives via MCRs with aldehydes and active methylene compounds under microwave conditions . Key steps include cyclization and esterification, requiring precise control of temperature and solvent (e.g., ethanol or toluene) .
Basic: How is the structural integrity of this compound confirmed in experimental settings?
Structural validation employs:
- X-ray crystallography : Resolves spatial arrangements (e.g., bond angles, dihedral angles) and confirms fused heterocyclic systems .
- NMR spectroscopy : H and C NMR identify substituents (e.g., trifluoromethyl at position 2) and coupling patterns .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1700 cm for the ester) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 271.31 for the methylsulfanyl analogue) .
Basic: What preliminary biological activities have been reported for this compound?
While direct data on the trifluoromethyl variant is limited, structural analogues exhibit:
- Antimicrobial activity : Methylsulfanyl derivatives inhibit bacterial/fungal growth via membrane disruption or enzyme inhibition .
- Anticancer potential : Thiadiazolopyrimidines with electron-withdrawing groups (e.g., CF) show cytotoxicity against Ehrlich’s Ascites Carcinoma cells .
- Structure-activity trends : Carboxylate esters enhance solubility and bioactivity compared to non-esterified analogues .
Advanced: What experimental strategies optimize synthesis yield and purity?
- Catalyst selection : Vanadium oxide on fluorapatite improves MCR efficiency, achieving 90–97% yields in 25–30 minutes .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization, while ethanol minimizes side reactions .
- Reaction monitoring : TLC or HPLC tracks intermediate formation, ensuring stepwise progression .
- Post-synthesis purification : Column chromatography or recrystallization removes unreacted precursors .
Advanced: How should researchers address contradictions in reported synthetic protocols?
Discrepancies arise from divergent cyclization conditions (e.g., PPA vs. microwave). To resolve:
- Comparative studies : Test both methods under controlled variables (time, temperature).
- Mechanistic analysis : Use DFT calculations to identify energy barriers for cyclization steps .
- Yield-purity trade-off : Microwave methods favor speed but may require post-purification, while stepwise synthesis ensures purity at lower yields .
Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Substituent variation : Synthesize analogues with modified groups (e.g., replacing CF with methylsulfanyl or cyano) .
- Biological assays : Compare IC values in antimicrobial (e.g., MIC against E. coli) or cytotoxicity (e.g., MTT assay on HeLa cells) studies .
- Computational modeling : Dock compounds into target proteins (e.g., thymidylate synthase) to predict binding affinities .
Example SAR Table :
| Substituent (Position 2) | Biological Activity | Mechanism Hypothesis |
|---|---|---|
| Trifluoromethyl (CF) | Anticancer (IC = 12 µM) | DNA intercalation |
| Methylsulfanyl (SCH) | Antibacterial (MIC = 8 µg/mL) | Enzyme inhibition |
| Cyano (CN) | Antifungal (MIC = 16 µg/mL) | Membrane disruption |
Advanced: What challenges arise in crystallographic analysis of this compound?
- Crystal packing : Bulky substituents (e.g., CF) disrupt lattice formation, requiring slow evaporation techniques .
- Disorder resolution : Flexible ester groups may require low-temperature (<100 K) data collection .
- Hydrogen bonding : Intra-molecular H-bonds (e.g., N–H···O) complicate electron density maps, necessitating high-resolution (<1.0 Å) datasets .
Advanced: How can researchers investigate the mechanistic basis of its bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
